molecular formula C18H28BrN3O2 B11347507 5-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide

5-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide

Cat. No.: B11347507
M. Wt: 398.3 g/mol
InChI Key: DGFZFRPZVYYINS-UHFFFAOYSA-N
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Description

5-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom, a furan ring, and a piperazine moiety

Preparation Methods

The synthesis of 5-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide typically involves multiple steps. One common synthetic route starts with the bromination of furan-2-carboxylic acid to introduce the bromine atom. This is followed by the formation of the carboxamide group through a reaction with an appropriate amine. The piperazine moiety is then introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

5-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The bromine atom and furan ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide include:

    5-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide: Differing by the presence of a methyl group instead of an ethyl group on the piperazine moiety.

    5-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide: Differing by the presence of a chlorine atom instead of a bromine atom.

    5-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}thiophene-2-carboxamide: Differing by the presence of a thiophene ring instead of a furan ring.

These similar compounds highlight the structural diversity and potential for modification to achieve desired properties and activities.

Properties

Molecular Formula

C18H28BrN3O2

Molecular Weight

398.3 g/mol

IUPAC Name

5-bromo-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]furan-2-carboxamide

InChI

InChI=1S/C18H28BrN3O2/c1-2-21-10-12-22(13-11-21)18(8-4-3-5-9-18)14-20-17(23)15-6-7-16(19)24-15/h6-7H,2-5,8-14H2,1H3,(H,20,23)

InChI Key

DGFZFRPZVYYINS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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